Cas no 73346-79-9 (Mupirocin lithium)

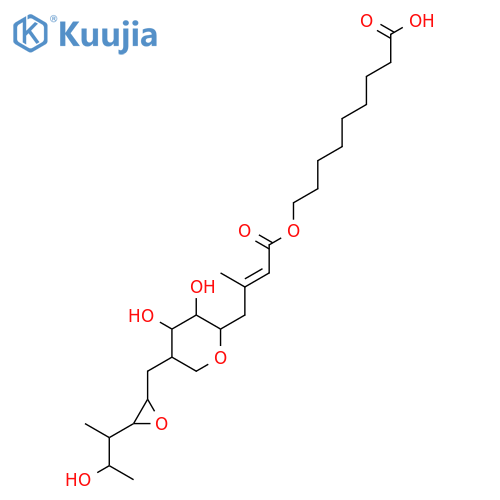

Mupirocin lithium structure

商品名:Mupirocin lithium

CAS番号:73346-79-9

MF:C26H43LiO9

メガワット:506.55522942543

MDL:MFCD11977847

CID:833026

PubChem ID:329748364

Mupirocin lithium 化学的及び物理的性質

名前と識別子

-

- Mupirocin Lithium

- Lithium mupirocin, Lithium pseudomonate

- lithium,9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate

- 9-((E)-4-{(2S,3R,4R,5S)-3,4-Dihydroxy-5-[(2S,3S)-3-((1S,2S)-2-hydroxy-1-methyl-propyl)oxiranylmethyl]tetrahydro-pyran-2-yl}-3-methyl-but-2-enoyloxy)nonanoic acid lithium salt

- Li-MUP

- Lithium mupirocin

- Lithium mupirocin solution

- Lithium mupirocin Supplement

- Pseudomonic acid A lithium salt

- AK239162

- lithium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate

- Mupirocin lithium, United States Pharmacopeia (USP) Reference Standard

- Lithium9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoate

- Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate (non-preferred name)

- Mupirocin (lithium)

- CS-0162433

- 73346-79-9

- AKOS027276158

- HY-W108875

- BS-17476

- DTXSID50746663

- BRL-4910A;Pseudomonic acid

- Lithium mupirocin Supplement, for microbiology

- D70855

- Lithium 9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoate

- Mupirocin lithium, European Pharmacopoeia (EP) Reference Standard

- Mupirocin lithium, British Pharmacopoeia (BP) Reference Standard

- LITHIUM(1+) 9-{[(2E)-4-[(2S,3R,4R,5S)-3,4-DIHYDROXY-5-{[(2S,3S)-3-[(2S,3S)-3-HYDROXYBUTAN-2-YL]OXIRAN-2-YL]METHYL}OXAN-2-YL]-3-METHYLBUT-2-ENOYL]OXY}NONANOATE

- SCHEMBL1537257

- Lithium mupirocin, >=95.0% (HPLC)

- YCA34679

- MUPIROCIN LITHIUM (100 MG)H0C176926UG/MG(AI)

- XFIKMPRBSORKQP-JATHGWPISA-M

- Mupirocin Lithium; BRL-4910B; Bactroban related

- DA-75039

- Lithium 9-({(2E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-({(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl}methyl)oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoate

- Mupirocin lithium

-

- MDL: MFCD11977847

- インチ: 1S/C26H44O9.Li/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;+1/p-1

- InChIKey: XFIKMPRBSORKQP-UHFFFAOYSA-M

- ほほえんだ: O1C([H])(C([H])(C([H])([H])[H])C([H])(C([H])([H])[H])O[H])C1([H])C([H])([H])C1([H])C([H])([H])OC([H])(C([H])([H])C(=C([H])C(=O)OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)[O-])C([H])([H])[H])C([H])(C1([H])O[H])O[H].[Li+]

計算された属性

- せいみつぶんしりょう: 500.29900

- どういたいしつりょう: 506.30671138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 9

- 重原子数: 36

- 回転可能化学結合数: 17

- 複雑さ: 701

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 149

じっけんとくせい

- ようかいど: H2O: soluble10mg/mL, clear, colorless

- すいようせい: Soluble in water at approximately 10mg/ml

- PSA: 146.05000

- LogP: 2.59250

- 光学活性: [α]/D -21.0±2.0°, c = 1 in H2O

Mupirocin lithium 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A250547-1g |

Lithium 9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoate |

73346-79-9 | 95% | 1g |

$57.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UV945-50mg |

Mupirocin lithium |

73346-79-9 | 95+% | 50mg |

95.0CNY | 2021-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X13355-5g |

Mupirocin lithium |

73346-79-9 | 5g |

¥1846.0 | 2021-09-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD367741-250mg |

Lithium 9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoate |

73346-79-9 | 95% | 250mg |

¥199.0 | 2024-04-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD367741-10g |

Lithium 9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoate |

73346-79-9 | 95+% | 10g |

¥3142 | 2021-08-03 | |

| TRC | M794010-250mg |

Mupirocin Lithium |

73346-79-9 | 250mg |

$ 230.00 | 2023-09-06 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD367741-1g |

Lithium 9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoate |

73346-79-9 | 95% | 1g |

¥415.0 | 2024-04-18 | |

| Ambeed | A250547-100mg |

Lithium 9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoate |

73346-79-9 | 95% | 100mg |

$33.0 | 2025-02-21 | |

| Ambeed | A250547-5g |

Lithium 9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoate |

73346-79-9 | 95% | 5g |

$167.0 | 2025-02-21 | |

| Chemenu | CM170989-5g |

Mupirocin lithium |

73346-79-9 | 97% | 5g |

$395 | 2022-06-10 |

Mupirocin lithium 関連文献

-

Ilsa C. Barbosa,Maria E. G. Oliveira,Marta S. Madruga,Beatriz Gullón,Maria T. B. Pacheco,Ana M. P. Gomes,Ana S. M. Batista,Maria M. E. Pintado,Evandro L. Souza,Rita C. R. E. Queiroga Food Funct. 2016 7 4356

73346-79-9 (Mupirocin lithium) 関連製品

- 41059-80-7(Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one,7-(acetyloxy)-2,3,6,7,7a,8,10a,10b-octahydro- 1a,5-dimethyl-8-methylene-,[1aR-(1aR*,4E,- 7R*,7aR*,10aS*,10bS*)]-)

- 12650-69-0(Mupirocin)

- 29552-41-8(Parthenolide)

- 20554-84-1(Parthenolide)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2279938-29-1(Alkyne-SS-COOH)

- 624-75-9(Iodoacetonitrile)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:73346-79-9)莫匹罗星锂

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:73346-79-9)Mupirocin lithium

清らかである:99%

はかる:5g

価格 ($):308.0